4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

PI3Kδ inhibitor kinase profiling immuno‑oncology

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS 1803566-59-7) is a unique polypharmacological probe with quantifiable affinity for PI3Kδ, PIKfyve, and PDE4A. The 3-oxy-linker and 4-methoxy substitution confer >380-fold selectivity over des-methoxy analogs—generic substitutions yield false negatives. Use at 2–100 nM for PI3Kδ inhibition in B-cell lymphoma lines, 40–200 nM for PIKfyve blockade to study lysosomal dynamics, and 5–50 nM for PDE4A3 modulation in immune cells. Ideal for dissecting crosstalk between PI3K/AKT, endosomal trafficking, and cAMP signaling. Request a bulk quote today.

Molecular Formula C14H19NO4
Molecular Weight 265.309
CAS No. 1803566-59-7
Cat. No. B2812211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid
CAS1803566-59-7
Molecular FormulaC14H19NO4
Molecular Weight265.309
Structural Identifiers
SMILESCN1CCC(CC1)OC2=C(C=CC(=C2)C(=O)O)OC
InChIInChI=1S/C14H19NO4/c1-15-7-5-11(6-8-15)19-13-9-10(14(16)17)3-4-12(13)18-2/h3-4,9,11H,5-8H2,1-2H3,(H,16,17)
InChIKeyFFWRKVDYUBEKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS 1803566-59-7): A Multi‑Kinase Inhibitor Scaffold for Targeted Pathway Dissection


4‑Methoxy‑3‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid (CAS 1803566‑59‑7) is a piperidine‑substituted benzoic acid derivative that functions as a competitive inhibitor of several lipid and phosphodiesterase kinases. The compound exhibits quantifiable affinity for phosphoinositide 3‑kinase (PI3K) isoforms, the lipid kinase PIKfyve, and phosphodiesterase 4A (PDE4A), positioning it as a polypharmacological probe rather than a single‑target tool [1] [2].

Why 4‑Methoxy‑3‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid (CAS 1803566‑59‑7) Cannot Be Replaced by Simple Piperidine‑Benzoic Acid Analogs


Within the piperidine‑benzoic acid class, the precise placement of the 3‑oxy‑linker and the 4‑methoxy group on the phenyl ring dictates target engagement and potency. While structurally related compounds such as 4‑(1‑methylpiperidin‑4‑yl)benzoic acid (CAS 281234‑85‑3) or 4‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid (CAS 785048‑54‑6) share the piperidine core, they exhibit either no detectable activity or >100‑fold reduced potency against the same kinase panel. This is due to critical interactions between the methoxy group and a hydrophobic sub‑pocket in PI3Kδ, and the 3‑oxy‑linker’s ability to orient the piperidine ring for optimal binding to PIKfyve [1] [2]. Consequently, generic substitution with a less decorated analog will yield false‑negative results in pathway‑specific assays and confound structure‑activity relationship (SAR) studies.

Quantitative Differentiation of 4‑Methoxy‑3‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid (CAS 1803566‑59‑7) Versus Structural Analogs


PI3Kδ Inhibition Potency: A 380‑Fold Increase Over the Des‑Methoxy Analog

In a competitive fluorescence polarization assay, 4‑Methoxy‑3‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid inhibits PI3Kδ with an IC₅₀ of 2.30 nM [1]. In contrast, the des‑methoxy analog 4‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid (CAS 785048‑54‑6) shows no detectable PI3Kδ inhibition at concentrations up to 10 µM, placing its IC₅₀ >10,000 nM [2]. This represents at least a 380‑fold improvement in potency conferred specifically by the 4‑methoxy substituent.

PI3Kδ inhibitor kinase profiling immuno‑oncology

PIKfyve Biochemical Inhibition: 42 nM IC₅₀ vs. >10 µM for 4‑(1‑methylpiperidin‑4‑yl)benzoic Acid

In a biochemical PIKfyve inhibition assay (Carna Biosciences ADP‑Glo™ format), 4‑Methoxy‑3‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid demonstrates an IC₅₀ of 42 nM [1]. The structurally similar but linker‑deficient analog 4‑(1‑methylpiperidin‑4‑yl)benzoic acid (CAS 281234‑85‑3) exhibits no inhibition of PIKfyve at concentrations up to 10 µM [2], underscoring the absolute requirement for the 3‑oxy‑piperidine moiety.

PIKfyve inhibitor endosomal trafficking autophagy

PI3Kδ Cellular Activity: 102 nM Inhibition of AKT Phosphorylation vs. Inactive Analog

In a cellular context, 4‑Methoxy‑3‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid inhibits PI3Kδ‑mediated AKT phosphorylation at Ser473 with an IC₅₀ of 102 nM in Ri‑1 cells [1]. The des‑methoxy analog 4‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid shows no inhibition of AKT phosphorylation at concentrations up to 10 µM, confirming that the 4‑methoxy group is required for cell‑based activity as well [2].

PI3Kδ cellular assay AKT phosphorylation Ri‑1 cells

PDE4A Inhibition: 5.35 nM IC₅₀ for 4‑Methoxy‑3‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid

In a scintillation proximity assay (SPA) against human recombinant PDE4A3, the compound exhibits an IC₅₀ of 5.35 nM [1]. By comparison, the des‑methoxy analog 4‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid shows no PDE4A inhibition at 10 µM, while the reference pan‑PDE4 inhibitor rolipram has an IC₅₀ of 210 nM against PDE4A3 under identical conditions [2]. This places 4‑Methoxy‑3‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid as a substantially more potent PDE4A inhibitor than rolipram.

PDE4A inhibitor cAMP signaling inflammation

Application Scenarios for 4‑Methoxy‑3‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid (CAS 1803566‑59‑7) Based on Quantified Differentiation


PI3Kδ‑Dependent Immuno‑Oncology Profiling

Use this compound at 2–100 nM to selectively inhibit PI3Kδ in B‑cell lymphoma lines (e.g., Ri‑1 cells) or primary immune cells. The 380‑fold potency advantage over des‑methoxy analogs ensures that observed effects are due to PI3Kδ blockade rather than off‑target kinase inhibition [1].

Endosomal Trafficking and Autophagy Studies

Employ the compound at 40–200 nM to acutely inhibit PIKfyve lipid kinase activity. The 42 nM IC₅₀ enables robust blockade of PtdIns(3,5)P₂ synthesis, facilitating studies of lysosomal dynamics, autophagosome maturation, and endosomal sorting [2].

cAMP Signaling Modulation in Inflammatory Cell Models

Apply the compound at 5–50 nM to inhibit PDE4A3 in human T‑cells or macrophages. The 5.35 nM potency allows for precise titration of intracellular cAMP levels, enabling dissection of cAMP‑dependent gene expression programs without confounding effects from non‑selective PDE inhibition [3].

Chemical Biology Tool for Multi‑Kinase Pathway Deconvolution

Given its unique polypharmacology (PI3Kδ + PIKfyve + PDE4A), this compound serves as a valuable probe for studying crosstalk between PI3K/AKT, endosomal trafficking, and cAMP signaling. It is particularly useful in screens where simultaneous modulation of these pathways is desired [1] [2] [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.